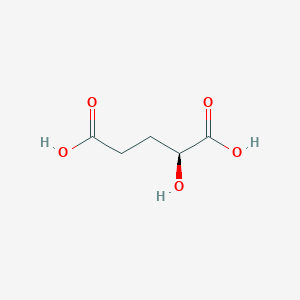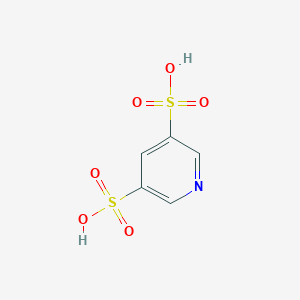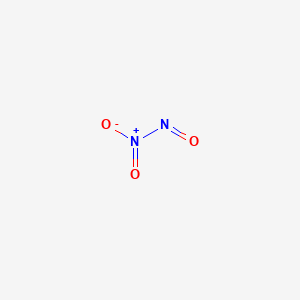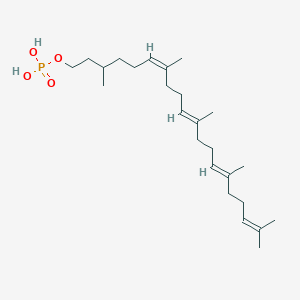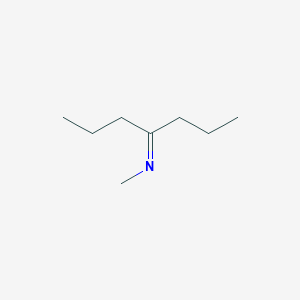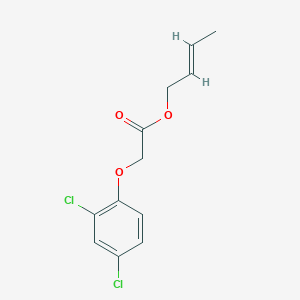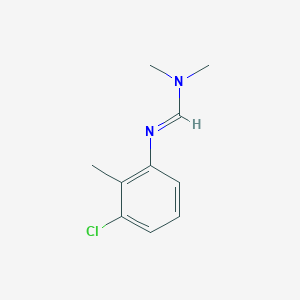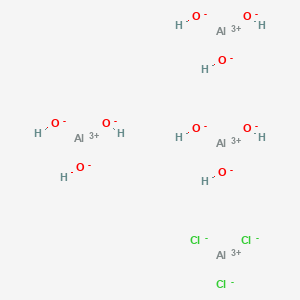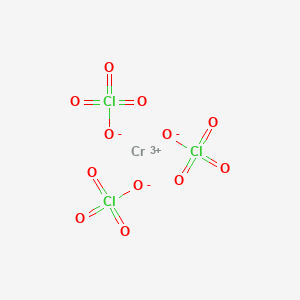
Chromium(3+) perchlorate
Übersicht
Beschreibung
Chromium(3+) perchlorate is an inorganic compound and a salt with the chemical formula Cr(ClO4)3 . Its hexahydrate, Cr(ClO4)3·6H2O, is a cyan solid that dissolves in water .
Synthesis Analysis
Chromium perchlorate can be prepared by reacting chromium(III) oxide or chromium(III) hydroxide with perchloric acid . The reaction is as follows: Cr2O3 + 6HClO4 → 2Cr(ClO4)3 + 3H2O .Molecular Structure Analysis
The theoretical structure of chromium perchlorate has been studied using various methods . Two different C2 structures for chromyl perchlorate were obtained . In one of them, the perchlorate group could act as monodentate and bidentate ligands, and in the other, only the perchlorate group could act as monodentate ligand .Chemical Reactions Analysis
Chromium(3+) perchlorate can react with NH3 in suitable conditions to form an orange hexammine complex Cr(ClO4)3·6NH3 . Other compounds with the general formula Cr(ClO4)3(NH3)x are also known . When x = 3, this compound is red, when x = 4 or 5, it is orange .Physical And Chemical Properties Analysis
Chromium(3+) perchlorate is a cyan solid . It is soluble in water, with the anhydrous form having a solubility of 58 g/100 mL at 25 °C and the hexahydrate having a solubility of 130 g/100 mL at 20 °C . It is also soluble in ethanol .Wissenschaftliche Forschungsanwendungen
Chromium(III) Oxidation and Spectrophotometry : Chromium(III) is oxidized to chromium(VI), which can be separated from other metal ions using an anion-exchange column. The chromium(VI) is then measured spectrophotometrically, a method that is rapid, selective, and suitable for automation (Fritz & Sickafoose, 1972).
Extraction Studies : Research has been conducted on the kinetics of extracting chromium(III) from perchlorate and chloride media into chloroform containing acetylacetone. This study focuses on how variables like pH and reagent concentrations affect the extraction process (Hellwege & Schweitzer, 1963).
Hydrated Ion Structure in Aqueous Solutions : The structure of hydrated chromium(III) ions in aqueous perchlorate solutions has been determined using large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) techniques. These studies provide insights into the coordination and hydration of chromium(III) ions in solution (Lindqvist-Reis et al., 1998).
Chromium(III) Complexes Formation : Research has explored the complexes formed by chromium(III) with acetate and propionate ligands in perchlorate medium. This study is significant for understanding the stability and thermodynamics of chromium(III) complexes (Tedesco & Quintana, 1970).
Determination in Biological Samples : Chromium has been determined in chromium(III) oxide-labelled faeces using inductively coupled plasma source and emission spectrometry. This method is significant for biological and nutritional studies (Roofayel & Lyons, 1984).
Analytical Methods for Chromium Determination : Various methods have been developed for determining chromium in different matrices. These include atomic-absorption spectrophotometry after separation by extraction, and determination in ores, rocks, and alloys (Donaldson, 1980).
Safety And Hazards
Chromium(3+) perchlorate is classified as poisonous . It is known that large doses of perchlorate can have harmful effects on thyroid function . Perchlorate has been classified as a goitrogen, a substance that inhibits iodine uptake by thyroid cells, which can disturb the metabolism of thyroid hormones and lead to serious health issues .
Zukünftige Richtungen
Perchlorate has been identified as an environmental pollutant . Interest in perchlorate as a potential substance affecting human health has increased since 1997, when high concentrations were found in the waters of the Colorado River, USA . The environmental effects of perchlorate are still unclear . Future studies concerning human exposure to perchlorate are recommended .
Eigenschaften
IUPAC Name |
chromium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Cr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJMJQVGBCLHFL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CrO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890669 | |
| Record name | Perchloric acid, chromium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystals, soluble in water; [MSDSonline] | |
| Record name | Chromium(III) perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chromium(3+) perchlorate | |
CAS RN |
13537-21-8 | |
| Record name | Perchloric acid, chromium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, chromium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, chromium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


